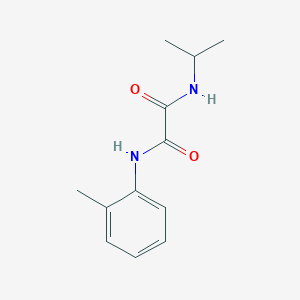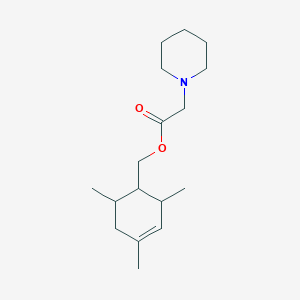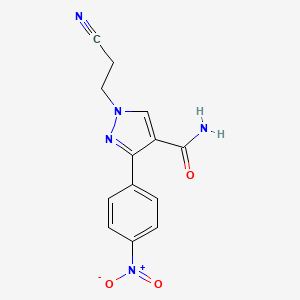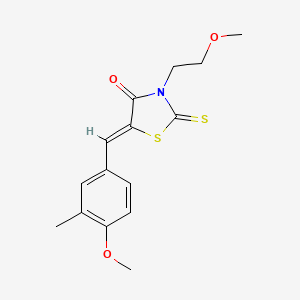![molecular formula C16H14F3N5 B4900470 N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B4900470.png)
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of various cellular processes, including apoptosis, neuroinflammation, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mecanismo De Acción
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine binds selectively to TSPO, which is expressed in various tissues, including the brain, heart, and immune cells. TSPO is involved in the regulation of various cellular processes, including the transport of cholesterol across the mitochondrial membrane, the regulation of mitochondrial permeability transition, and the modulation of apoptosis. This compound binding to TSPO can modulate these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound binding to TSPO can modulate various physiological and biochemical processes, including the regulation of neuroinflammation, the modulation of immune cell activation, and the regulation of steroidogenesis. In neuroinflammation, this compound can inhibit the activation of microglia, leading to a reduction in neuroinflammatory response. In immune cells, this compound can modulate the activation of macrophages, leading to a reduction in inflammation. In steroidogenesis, this compound can modulate the transport of cholesterol across the mitochondrial membrane, leading to a reduction in steroidogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for TSPO, which allows for the specific targeting of TSPO-expressing cells. Another advantage is its high affinity for TSPO, which allows for the detection of low levels of TSPO expression. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine. One direction is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Another direction is the development of more sensitive imaging techniques for the detection of TSPO expression, which can improve its diagnostic accuracy. Another direction is the development of more potent TSPO ligands, which can improve its therapeutic efficacy.
Métodos De Síntesis
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine can be synthesized using various methods, including the reaction of 3-(1H-pyrazol-3-yl)benzoic acid with N,N-dimethyl-1,3-propanediamine, followed by reaction with trifluoromethylpyrimidine. The product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[3-(1H-pyrazol-3-yl)phenyl]-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in the diagnosis and treatment of various diseases. In neurodegenerative disorders such as Alzheimer's disease, this compound can be used as a PET imaging agent to visualize the activation of microglia, which are involved in the neuroinflammatory response. In cancer, this compound can be used as a diagnostic tool to detect the expression of TSPO, which is upregulated in various types of cancer. In inflammation, this compound can be used to monitor the activation of immune cells, such as microglia and macrophages.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5/c1-24(2)15-21-13(9-14(22-15)16(17,18)19)11-5-3-4-10(8-11)12-6-7-20-23-12/h3-9H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOEKTZFSQEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-(3,4-dihydro-2(1H)-isoquinolinyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B4900403.png)
![2-{[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4900409.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)


![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)


![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)

![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4900483.png)
![1-(2-cyclohexylethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4900495.png)
